molecular formula C24H25N3O5S B11078378 ethyl 4-({[(2Z)-2-[(3-methoxyphenyl)imino]-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazinan-6-yl]carbonyl}amino)benzoate

ethyl 4-({[(2Z)-2-[(3-methoxyphenyl)imino]-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazinan-6-yl]carbonyl}amino)benzoate

Cat. No.: B11078378
M. Wt: 467.5 g/mol
InChI Key: ZZTIMWWAJOIQRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-({[(2Z)-2-[(3-methoxyphenyl)imino]-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazinan-6-yl]carbonyl}amino)benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a thiazinan ring, a benzoate ester, and an imino group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-({[(2Z)-2-[(3-methoxyphenyl)imino]-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazinan-6-yl]carbonyl}amino)benzoate typically involves multiple steps, including the formation of the thiazinan ring and the introduction of the benzoate ester. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({[(2Z)-2-[(3-methoxyphenyl)imino]-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazinan-6-yl]carbonyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the imino group or other functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids or ketones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with varying functional groups.

Scientific Research Applications

Ethyl 4-({[(2Z)-2-[(3-methoxyphenyl)imino]-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazinan-6-yl]carbonyl}amino)benzoate has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may be used in biological assays to investigate its effects on various biological systems.

    Industry: The compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of ethyl 4-({[(2Z)-2-[(3-methoxyphenyl)imino]-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazinan-6-yl]carbonyl}amino)benzoate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-aminobenzoate: A simpler compound with similar ester functionality but lacking the thiazinan ring and imino group.

    3-Methoxyphenyl derivatives: Compounds with similar aromatic structures but different functional groups.

    Thiazinan derivatives: Compounds containing the thiazinan ring but with different substituents.

Uniqueness

Ethyl 4-({[(2Z)-2-[(3-methoxyphenyl)imino]-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazinan-6-yl]carbonyl}amino)benzoate is unique due to its combination of functional groups and structural features

Properties

Molecular Formula

C24H25N3O5S

Molecular Weight

467.5 g/mol

IUPAC Name

ethyl 4-[[2-(3-methoxyphenyl)imino-4-oxo-3-prop-2-enyl-1,3-thiazinane-6-carbonyl]amino]benzoate

InChI

InChI=1S/C24H25N3O5S/c1-4-13-27-21(28)15-20(33-24(27)26-18-7-6-8-19(14-18)31-3)22(29)25-17-11-9-16(10-12-17)23(30)32-5-2/h4,6-12,14,20H,1,5,13,15H2,2-3H3,(H,25,29)

InChI Key

ZZTIMWWAJOIQRP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2CC(=O)N(C(=NC3=CC(=CC=C3)OC)S2)CC=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.